
2,6-bis((R)-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with two oxazoline rings, each bearing a naphthyl group. The stereochemistry of the oxazoline rings is specified as ®, indicating the configuration of the chiral centers.
准备方法
The synthesis of 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions.
Attachment to Pyridine Core: The oxazoline rings are then attached to the pyridine core via nucleophilic substitution reactions.
Introduction of Naphthyl Groups: The naphthyl groups are introduced through Friedel-Crafts acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.
Substitution: The naphthyl groups can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
科学研究应用
2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s chiral centers make it useful in studying stereochemistry and chiral recognition processes.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
作用机制
The mechanism of action of 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can alter the electronic properties of the metal center, leading to various catalytic and electronic applications. The naphthyl groups provide additional stability and electronic effects.
相似化合物的比较
Similar compounds include other bis(oxazoline) ligands and pyridine derivatives. Compared to these compounds, 2,6-bis(®-4-(naphthalen-2-yl)-4,5-dihydrooxazol-2-yl)pyridine is unique due to its specific stereochemistry and the presence of naphthyl groups, which enhance its stability and electronic properties. Some similar compounds are:
- 2,6-bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)pyridine
These compounds differ in the substituents on the oxazoline rings, which can significantly affect their chemical behavior and applications.
属性
CAS 编号 |
886061-37-6 |
|---|---|
分子式 |
C31H23N3O2 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
(4R)-4-naphthalen-2-yl-2-[6-[(4R)-4-naphthalen-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C31H23N3O2/c1-3-8-22-16-24(14-12-20(22)6-1)28-18-35-30(33-28)26-10-5-11-27(32-26)31-34-29(19-36-31)25-15-13-21-7-2-4-9-23(21)17-25/h1-17,28-29H,18-19H2/t28-,29-/m0/s1 |
InChI 键 |
XUPJQWSCAFJTCL-VMPREFPWSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
规范 SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


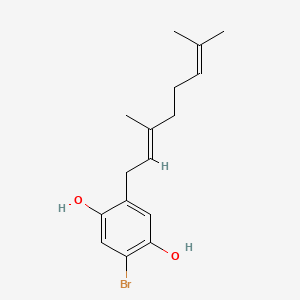


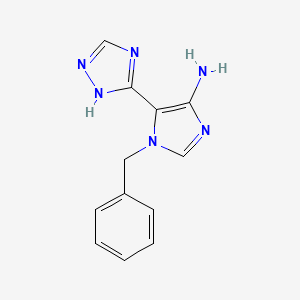
![[2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B14159717.png)

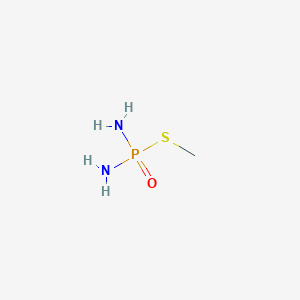
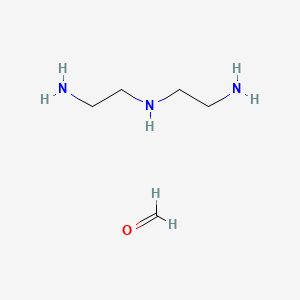
![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
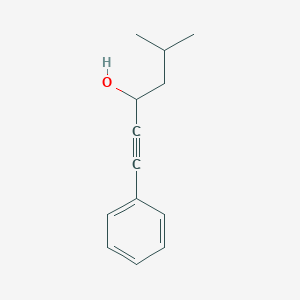
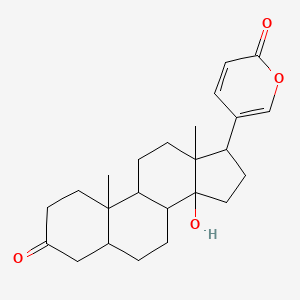

![1-(2-Methoxy-ethylsulfanyl)-8,8-dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluorene](/img/structure/B14159752.png)
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
